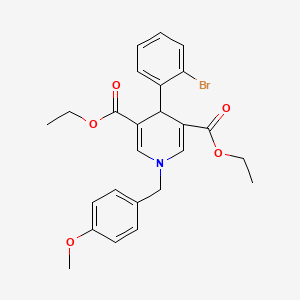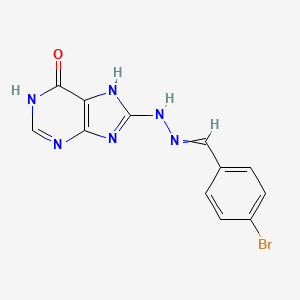![molecular formula C15H23N5O2 B6086993 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide involves the inhibition of the protein kinase CK2, which plays a crucial role in cell growth and survival. By inhibiting this enzyme, 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to decrease the levels of several proteins that are involved in cancer cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide in lab experiments is its specificity for CK2, which makes it a valuable tool for studying the role of this enzyme in cancer development. However, one of the limitations is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several potential future directions for the research on 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide. One area of interest is the development of combination therapies that involve 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide and other cancer drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict the response to 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide, which can help in the selection of patients who are most likely to benefit from this treatment. Additionally, the development of more potent and selective CK2 inhibitors can further advance the research on this promising compound.
In conclusion, 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of CK2, which plays a crucial role in cell growth and survival. While further research is needed to determine its efficacy in different cancer types, 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide has the potential to be a valuable tool in cancer research and treatment.
Méthodes De Synthèse
The synthesis of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide involves several steps, including the reaction of 1-cyclohexyl-1H-1,2,3-triazole with piperidinecarboxylic acid, followed by the addition of a carbonyl group. The final product is obtained through a purification process, such as column chromatography.
Applications De Recherche Scientifique
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(1-cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c16-14(21)11-5-4-8-19(9-11)15(22)13-10-20(18-17-13)12-6-2-1-3-7-12/h10-12H,1-9H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNMOIBKFVWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)

![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)

![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)